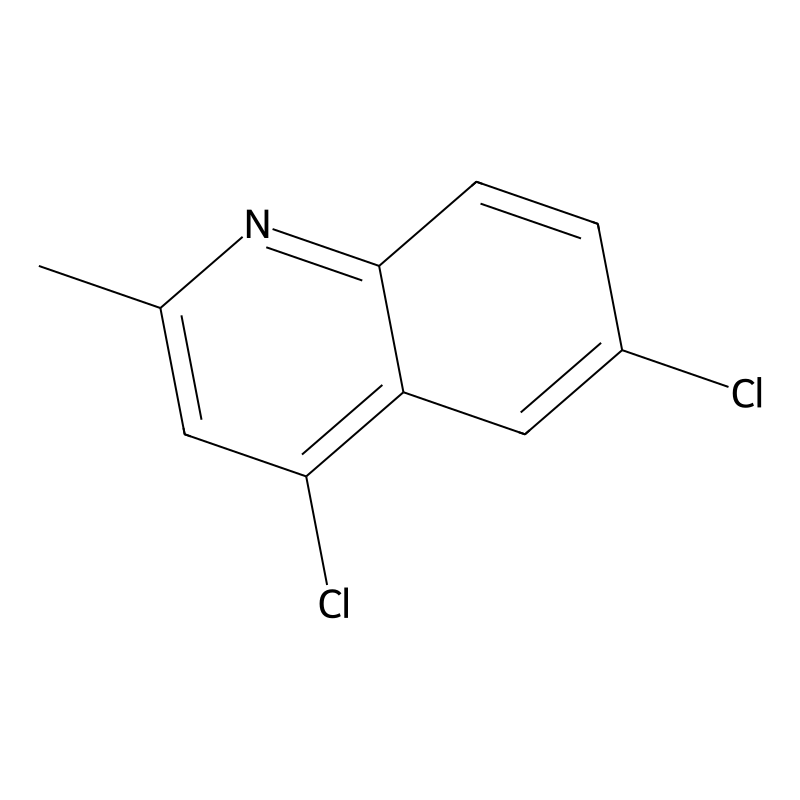

4,6-Dichloro-2-methylquinoline

Content Navigation

- 1. General Information

- 2. 4,6-Dichloro-2-methylquinoline: A Differentiated Building Block for Regioselective Synthesis

- 3. Procurement Guide: Why Isomer and Halogenation Pattern Matter for 4,6-Dichloro-2-methylquinoline

- 4. Quantitative Evidence: Differentiated Reactivity and Precursor Suitability of 4,6-Dichloro-2-methylquinoline

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dichloro-2-methylquinoline is a halogenated heterocyclic compound serving as a critical intermediate in organic synthesis. Its primary value stems from the two chlorine atoms at the C4 and C6 positions, which possess distinct electronic environments and reactivity profiles. This specific substitution pattern enables sequential, site-selective functionalization, a key attribute for constructing complex molecules in medicinal chemistry and materials science, particularly for kinase inhibitors and other targeted therapeutics. [REFS-1, REFS-2]

References

- [1] Dongre, V. G., et al. "Recrystallization of 4,7-dichloroquinoline from hexane or similar hydrocarbon solvents removes low levels (1–4%) of 4,5-dichloroquinoline that are present from the manufacturing process." Acta Crystallographica Section E: Structure Reports Online 68.7 (2012): o1498-o1498.

- [2] Pierre, F., et al. "Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs." Bioorganic & medicinal chemistry letters 22.1 (2012): 45-48.

Substituting 4,6-dichloro-2-methylquinoline with a different isomer, such as 4,7-dichloroquinoline, or a monochlorinated analog is often synthetically unviable. The specific `4,6-` arrangement dictates the relative reactivity of the two chloro-substituents, which is fundamental for controlled, stepwise synthetic strategies. The C4-chloro is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the C6-chloro due to the electronic influence of the ring nitrogen. [1] Using an alternative isomer like 4,7-dichloroquinoline, where both chlorines are on the benzo-ring, or a monochloro-2-methylquinoline, eliminates the possibility of exploiting this designed reactivity difference, leading to incorrect products or the need for complex protecting group strategies.

Precursor Suitability: Specified Starting Material for Tricyclic Protein Kinase CK2 Inhibitors

In the development of novel tricyclic inhibitors for Protein Kinase CK2, a target in cancer therapy, 4,6-dichloro-2-methylquinoline was specified as the key starting material for a multi-step synthesis. [1] The synthesis plan relies on the differential reactivity of the C4 and C6 positions for sequential elaboration to build the final tricyclic scaffold. The use of a monochloro analog would require additional, potentially low-yielding, halogenation steps, while an alternative dichloro-isomer would lead to an entirely different and likely inactive final compound.

| Evidence Dimension | Synthetic Route Compatibility |

| Target Compound Data | Utilized as the specific starting material for a patented class of tricyclic CK2 inhibitors. |

| Comparator Or Baseline | Monochloro-2-methylquinolines or other dichloro-isomers. |

| Quantified Difference | Qualitatively essential; comparators are unsuitable for the reported synthetic route to the target bioactive molecules. |

| Conditions | Multi-step organic synthesis of protein kinase CK2 inhibitors. |

This establishes the compound as a non-substitutable precursor for a specific, high-value class of therapeutic agents, making it essential for process chemistry and medicinal chemistry labs working in this area.

Processability Advantage: Enabling Sequential C4-Amination and C6-Arylation via Orthogonal Reactivity

The differential reactivity of the two chlorine atoms allows for a controlled, two-step functionalization process. In a documented synthesis, the C4-chloro position of 4,6-dichloro-2-methylquinoline was first selectively displaced by a nucleophilic amine. The remaining, less reactive C6-chloro was then subjected to a Suzuki cross-coupling reaction to install an aryl group, affording the final product in a 47% overall yield. [1] This sequential approach is not possible with symmetrical isomers or monochlorinated quinolines, which would require more complex and less efficient synthetic routes.

| Evidence Dimension | Overall Yield in Sequential Synthesis |

| Target Compound Data | 47% overall yield over two sequential, selective functionalization steps (amination at C4, then Suzuki at C6). |

| Comparator Or Baseline | A hypothetical route starting with 6-chloro-2-methylquinoline. |

| Quantified Difference | Enables a convergent two-step route that would otherwise require a longer, linear synthesis with more steps and likely lower overall yield. |

| Conditions | Step 1: Nucleophilic aromatic substitution with an amine. Step 2: Suzuki cross-coupling with an arylboronic acid. |

For process development and scale-up, the ability to perform selective, sequential reactions on a single scaffold significantly improves efficiency and reduces costs compared to longer, linear syntheses.

Core Scaffold for Kinase Inhibitor Libraries

The demonstrated utility of 4,6-dichloro-2-methylquinoline as a precursor for protein kinase CK2 inhibitors makes it a primary choice for research groups developing new anticancer therapeutics. Its defined reactivity allows for the systematic and parallel synthesis of diverse analogs by varying the nucleophiles and coupling partners at the C4 and C6 positions. [1]

Efficient Synthesis of Sequentially Functionalized Heterocycles

In process chemistry and advanced organic synthesis, this compound is the right choice when a project requires the installation of two different substituents onto a quinoline core in a specific order. The predictable, orthogonal reactivity of the C4 and C6 positions minimizes the need for protecting groups and allows for more convergent and higher-yielding synthetic routes. [2]

References

- [1] Pierre, F., et al. "Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs." Bioorganic & medicinal chemistry letters 22.1 (2012): 45-48.

- [2] Gao, Y., et al. "Design, synthesis, and biological evaluation of novel 4,6-disubstituted-2-methylquinoline derivatives as potential antitumor agents." Bioorganic & medicinal chemistry 20.21 (2012): 6336-6345.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Wikipedia

Dates

Explore Compound Types